2-furaldehyde O-(4-methoxybenzoyl)oxime
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Overview
Description
2-furaldehyde O-(4-methoxybenzoyl)oxime is an organic compound that features a furan ring, a methoxyphenyl group, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-furaldehyde O-(4-methoxybenzoyl)oxime typically involves the condensation of furan-2-carbaldehyde with 4-methoxyphenylhydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the oxime linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-furaldehyde O-(4-methoxybenzoyl)oxime is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its oxime group is particularly useful for labeling and detection purposes.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-furaldehyde O-(4-methoxybenzoyl)oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, making the compound useful for studying biological mechanisms and developing new drugs.
Comparison with Similar Compounds
Similar Compounds
- {[(Furan-2-ylmethylidene)amino]oxy}(4-chlorophenyl)methanone
- {[(Furan-2-ylmethylidene)amino]oxy}(4-nitrophenyl)methanone
- {[(Furan-2-ylmethylidene)amino]oxy}(4-hydroxyphenyl)methanone
Uniqueness
Compared to similar compounds, 2-furaldehyde O-(4-methoxybenzoyl)oxime stands out due to its methoxy group, which can influence its reactivity and interactions with other molecules. This unique feature can lead to different biological activities and applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H11NO4 |
---|---|
Molecular Weight |
245.23g/mol |
IUPAC Name |
(furan-2-ylmethylideneamino) 4-methoxybenzoate |
InChI |
InChI=1S/C13H11NO4/c1-16-11-6-4-10(5-7-11)13(15)18-14-9-12-3-2-8-17-12/h2-9H,1H3 |
InChI Key |
CDQDZCFMMGVDJW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)ON=CC2=CC=CO2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=CC2=CC=CO2 |
Origin of Product |
United States |
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